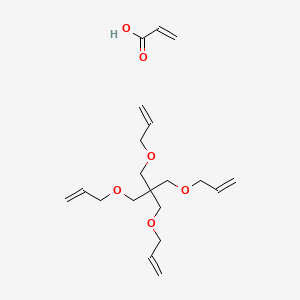
Cacap
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cacap is a high molecular weight, crosslinked polymer. It is synthesized from acrylic acid and allyl pentaerythritol, resulting in a compound with unique properties such as high viscosity, excellent stability, and bioadhesive capabilities. This copolymer is widely used in various industries, including pharmaceuticals, cosmetics, and coatings, due to its versatile applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acrylic acid-allyl pentaerythritol copolymer typically involves free radical polymerization. The process begins with the polymerization of acrylic acid in the presence of a crosslinking agent, allyl pentaerythritol. The reaction is initiated by a free radical initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the copolymer is produced using large-scale polymerization reactors. The reaction conditions are carefully monitored to ensure consistent product quality. The polymerization process involves the gradual addition of monomers and crosslinking agents, followed by purification and drying steps to obtain the final product .
化学反应分析
Types of Reactions
Cacap undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.
Reduction: Reduction reactions can convert carboxylic acid groups to alcohols.
Substitution: The copolymer can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Cacap has numerous scientific research applications:
Chemistry: Used as a rheology modifier and stabilizer in various chemical formulations.
Biology: Employed in the development of bioadhesive materials for drug delivery systems.
Medicine: Utilized in controlled-release drug formulations and wound care products.
作用机制
The mechanism of action of acrylic acid-allyl pentaerythritol copolymer involves its ability to form hydrogen bonds and interact with various molecular targets. The copolymer’s high molecular weight and crosslinked structure enable it to create a stable network, which enhances its bioadhesive and rheological properties. These interactions are crucial for its applications in drug delivery and other biomedical fields .
相似化合物的比较
Similar Compounds
Carbopol homopolymers: Acrylic acid crosslinked with allyl sucrose.
Carbopol copolymers: Acrylic acid and C10-C30 alkyl acrylate crosslinked with allyl pentaerythritol.
Carbopol interpolymers: Carbomer homopolymer or copolymer containing a block copolymer of polyethylene glycol and a long chain alkyl acid ester.
Uniqueness
Cacap stands out due to its unique combination of high viscosity, excellent stability, and bioadhesive properties. These characteristics make it particularly suitable for applications requiring controlled release, bioadhesion, and rheology modification .
属性
CAS 编号 |
30049-31-1 |
|---|---|
分子式 |
C20H32O6 |
分子量 |
368.5 g/mol |
IUPAC 名称 |
1,3-bis(prop-2-enoxy)-2,2-bis(prop-2-enoxymethyl)propane;prop-2-enoic acid |
InChI |
InChI=1S/C17H28O4.C3H4O2/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4;1-2-3(4)5/h5-8H,1-4,9-16H2;2H,1H2,(H,4,5) |
InChI 键 |
ZMDJKAIHXGDBPL-UHFFFAOYSA-N |
SMILES |
C=CCOCC(COCC=C)(COCC=C)COCC=C.C=CC(=O)O |
规范 SMILES |
C=CCOCC(COCC=C)(COCC=C)COCC=C.C=CC(=O)O |
同义词 |
acrylic acid-allyl pentaerythritol copolymer CACAP SAKAP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















